![molecular formula C9H17N B2442564 N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine CAS No. 1506915-69-0](/img/structure/B2442564.png)

N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

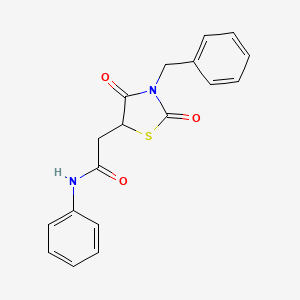

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, which includes “N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine”, involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been reported to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine” is based on the bicyclo[3.1.0]hexane scaffold . This structure possesses an all-carbon quaternary center .Chemical Reactions Analysis

The chemical reactions involving “N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine” are typically catalyzed by an organic or an iridium photoredox catalyst under blue LED irradiation . The reactions are highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .科学的研究の応用

- Application : Bicyclo[3.1.0]hexane derivatives, including N-methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine, have been studied for their crystal structures using X-ray diffraction. These insights shed light on intermolecular forces and conformational changes within ionic liquids .

- Application : Indole-3-acetic acid (IAA), a plant hormone produced from tryptophan degradation, plays a role in growth regulation. Understanding related indole derivatives informs agricultural practices and crop yield .

Ionic Liquids and Crystallography

Plant Hormones and Growth Regulators

作用機序

Target of Action

The primary targets of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .

Mode of Action

The mode of action of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Biochemical Pathways

The specific biochemical pathways affected by N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .

Result of Action

The molecular and cellular effects of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .

特性

IUPAC Name |

N-methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-9(6-10-2)4-7-3-8(7)5-9/h7-8,10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRECUQHNWPFXJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CC2C1)CNC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2442495.png)

![4-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)sulfanyl]pyrimidine](/img/structure/B2442497.png)

![4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2442498.png)

![Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2442501.png)

![N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2442502.png)

![Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate](/img/structure/B2442503.png)